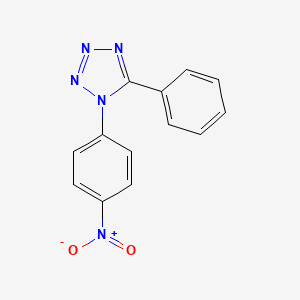

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole

Description

Significance of Tetrazole Derivatives in Modern Chemistry and Related Fields

Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention across various scientific disciplines. rsc.org In medicinal chemistry, the tetrazole ring is recognized as a bioisostere of the carboxylic acid group, offering similar acidic properties but with improved metabolic stability and lipophilicity. rsc.org This has led to the incorporation of the tetrazole moiety into a number of FDA-approved drugs. rsc.org

Beyond pharmaceuticals, tetrazole derivatives are investigated for their applications in materials science, where their high nitrogen content contributes to their use as gas-generating agents in propellants and explosives. rsc.org They also serve as ligands in coordination chemistry and find use in photography and imaging chemicals. rsc.org The diverse functionalities of tetrazole derivatives underscore their importance in modern chemical research. nanomedicine-rj.comthebioscan.comnih.gov

Historical Context of 1,5-Disubstituted Tetrazoles Research

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin. A pivotal moment in the synthesis of 1,5-disubstituted tetrazoles was the development of the [3+2] cycloaddition reaction between nitriles and azides, first described by Hantzsch and Vagt in 1901. rsc.org

A significant advancement in the synthesis of this class of compounds was the advent of multicomponent reactions, particularly the Ugi four-component reaction (UT-4CR). mdpi.com This reaction allows for the efficient, one-pot synthesis of 1,5-disubstituted tetrazoles from an amine, an oxo component, an isocyanide, and an azide (B81097) source, offering a high degree of molecular diversity. mdpi.com Over the years, numerous synthetic methodologies have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions for the production of 1,5-disubstituted tetrazoles. scielo.org.za

Scope and Objectives of Research on 1-(4-Nitrophenyl)-5-phenyl-1H-tetrazole

While extensive research exists for the broader class of 1,5-disubstituted tetrazoles, specific studies focusing solely on 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole are limited in the public domain. However, based on the known applications of structurally similar compounds, the research objectives for this specific molecule can be inferred.

The presence of the nitro group, a strong electron-withdrawing group, suggests that research could be directed towards its potential as an energetic material. mdpi.com Furthermore, the general biological activity of tetrazole derivatives indicates that studies into the antimicrobial or anticancer properties of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would be a logical line of inquiry. For instance, various 1,5-disubstituted tetrazoles have been synthesized and evaluated for their antibacterial activity, with some showing moderate to high efficacy against Gram-positive bacteria. uokerbala.edu.iqresearchgate.net Research on a related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, has explored its utility as a corrosion inhibitor for stainless steel. researchgate.net

The primary objectives for research on 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would likely involve:

Development of an efficient and scalable synthetic route.

Thorough characterization of its physicochemical and spectroscopic properties.

Evaluation of its potential as an energetic material.

Screening for a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Below is a table summarizing the key properties of the constituent functional groups and related compounds, which would be foundational for future research on 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole.

| Compound/Functional Group | Key Properties and Research Interest |

| Tetrazole Ring | Bioisostere for carboxylic acid, high nitrogen content, metabolic stability. rsc.org |

| 1,5-Disubstituted Tetrazoles | Diverse biological activities (antibacterial, antiviral, etc.), applications in materials science. nanomedicine-rj.comuokerbala.edu.iq |

| Phenyl Group | Common aromatic substituent, can influence lipophilicity and molecular interactions. |

| 4-Nitrophenyl Group | Strong electron-withdrawing properties, potential for energetic applications and influencing biological activity. mdpi.com |

| 5-(4-Nitrophenyl)-1H-tetrazole | A related compound used as a reagent in oligonucleotide synthesis. fishersci.com |

| 1-(4-nitrophenyl)-5-amino-1H-tetrazole | Studied as a corrosion inhibitor. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

57761-71-4 |

|---|---|

Molecular Formula |

C13H9N5O2 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-5-phenyltetrazole |

InChI |

InChI=1S/C13H9N5O2/c19-18(20)12-8-6-11(7-9-12)17-13(14-15-16-17)10-4-2-1-3-5-10/h1-9H |

InChI Key |

QYEKBWOTNYGGKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Nitrophenyl 5 Phenyl 1h Tetrazole and Its Analogues

Established Synthetic Routes to the Tetrazole Core

Nucleophilic Substitution Approaches to 1,5-Disubstituted Tetrazoles

One of the classical methods for the synthesis of 1,5-disubstituted tetrazoles involves nucleophilic substitution reactions. A common approach utilizes imidoylbenzotriazoles as stable precursors. These compounds react efficiently with sodium azide (B81097) under mild, phase-transfer conditions to yield the desired tetrazole derivatives. organic-chemistry.org The reaction typically proceeds in a biphasic system, such as dichloromethane-water, with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. organic-chemistry.org This method is advantageous due to its operational simplicity, short reaction times (often around 30 minutes), and high yields, generally ranging from 90% to 94%. organic-chemistry.org The versatility of this approach allows for the incorporation of a wide array of aliphatic, aromatic, and heteroaromatic substituents at both the 1- and 5-positions of the tetrazole ring. organic-chemistry.org

Another nucleophilic substitution strategy involves the reaction of N-substituted anilines with triethyl orthoformate and sodium azide in a refluxing acidic medium, such as acetic acid, to form 1-aryl substituted tetrazoles. nih.gov These intermediates can then undergo further functionalization at the 5-position. For instance, regioselective bromination followed by a palladium-catalyzed Suzuki cross-coupling reaction with an appropriate arylboronic acid can introduce a second aryl group, leading to the formation of 1,5-diaryltetrazoles. nih.gov

[3+2] Cycloaddition Reactions in Tetrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of tetrazole rings. This reaction class offers a direct and atom-economical route to the tetrazole core.

The most direct and widely utilized method for synthesizing the tetrazole ring is the [3+2] cycloaddition of an azide with a nitrile. acs.orgnih.gov This reaction can be performed using either organic azides or azide salts. When organic azides are used, the reaction is typically a concerted [3+2] cycloaddition and is generally limited to highly activated nitriles. acs.org This approach is highly regioselective, yielding only the 1,5-disubstituted tetrazole. acs.org

The reaction of nitriles with azide salts, such as sodium azide, is more synthetically versatile and can be applied to a broader range of nitrile substrates. acs.orgorganic-chemistry.org This reaction often requires elevated temperatures or the use of catalysts to proceed efficiently. acs.orgnih.gov The mechanism is thought to involve the activation of the nitrile by a Lewis or Brønsted acid, followed by a stepwise cycloaddition. organic-chemistry.orgyoutube.com The formation of the aromatic tetrazole ring provides a thermodynamic driving force for the reaction. youtube.com Various catalysts, including silica (B1680970) sulfuric acid, have been shown to promote this reaction, leading to high yields of 5-substituted-1H-tetrazoles. nih.gov

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 1,5-disubstituted tetrazoles in a single step, offering high efficiency and molecular diversity. acs.orgmdpi.com The Ugi-azide four-component reaction (UA-4CR) is a prominent example, involving the reaction of an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide or hydrazoic acid). mdpi.commdpi.comscielo.org.mx

The reaction mechanism is believed to proceed through the initial condensation of the amine and aldehyde to form an imine. scielo.org.mx This is followed by the addition of the isocyanide and the azide, which, after a 1,5-dipolar electrocyclization, yields the 1,5-disubstituted tetrazole. scielo.org.mx This method is highly versatile, allowing for the introduction of a wide variety of substituents by simply changing the starting components. mdpi.comscielo.org.mx The UA-4CR has been successfully employed in the synthesis of diverse libraries of 1,5-disubstituted tetrazoles, including those linked to other heterocyclic systems. nih.govresearchgate.netbeilstein-journals.orgnih.gov

Catalytic Systems in Tetrazole Synthesis

To overcome the often harsh conditions required for traditional tetrazole syntheses, various catalytic systems have been developed. These catalysts enhance reaction rates, improve yields, and often allow for milder reaction conditions.

Metal-Catalyzed Methodologies

A wide range of metal catalysts have been investigated for the synthesis of tetrazoles, particularly for the [3+2] cycloaddition of nitriles and azides. These metals can act as Lewis acids, activating the nitrile group towards nucleophilic attack by the azide.

Copper (Cu): Copper catalysts, such as copper(II) complexes and copper(I) oxide (Cu₂O), have been effectively used in tetrazole synthesis. rsc.org For instance, Cu₂O has been employed for the aerobic oxidative cross-coupling of N-H free tetrazoles with boronic acids to produce 2,5-disubstituted tetrazoles. rsc.org Copper has also been utilized in conjunction with palladium in cascade reactions for the synthesis of complex tetrazole-containing hybrids. beilstein-journals.orgnih.gov

Lead (Pb) and Bismuth (Bi): Bismuth salts, such as bismuth nitrate, have been shown to promote the synthesis of 1-substituted 5-aminotetrazoles from thioureas and sodium azide, acting as effective thiophiles. acs.org

Zinc (Zn): Zinc salts, particularly zinc(II) chloride and zinc triflate, are effective catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. organic-chemistry.orggrowingscience.com Zinc catalysts activate the nitrile, facilitating the cycloaddition. organic-chemistry.org Zinc triflate has also been used in a one-pot, multicomponent synthesis of 1,5-disubstituted tetrazoles from alkenes, N-bromosuccinimide, nitriles, and trimethylsilyl azide. thieme-connect.com

Nickel (Ni): Nickel-based catalysts, including nickel-anchored on functionalized nanoparticles, have demonstrated excellent activity in the synthesis of 5-substituted-1H-tetrazoles. rsc.org

The following table summarizes various catalytic systems used in the synthesis of 1,5-disubstituted tetrazoles and their analogues.

| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) |

| Zn(OTf)₂ | Alkenes, NBS, Nitriles, TMSN₃ | 1,5-Disubstituted tetrazoles | CH₂Cl₂, 25°C, 20-60 min | 75-88 |

| Cu₂O | N-H free tetrazoles, Boronic acids | 2,5-Disubstituted tetrazoles | O₂ (1 atm) | Not specified |

| Bismuth Nitrate | Thioureas, NaN₃ | 1-Substituted 5-aminotetrazoles | Not specified | Good yields |

| Pd(OAc)₂/CuI | 1-Aryl tetrazoles, Aryl iodides | 1,5-Diaryltetrazoles | CsCO₃, CH₃CN, 45°C | Not specified |

Nanocatalyst Applications in Tetrazole Synthesis

The use of nanocatalysts has emerged as a highly effective approach for the synthesis of tetrazole derivatives, owing to their high surface-area-to-volume ratio, which enhances catalytic activity, and the ease of their separation and recycling. nih.govnih.gov Various nanocatalysts have been successfully employed in the synthesis of 5-substituted-1H-tetrazoles and 1,5-disubstituted tetrazoles.

Magnetic nanocatalysts, in particular, have shown great promise. For instance, a novel magnetic Co–Ni/Fe₃O₄@mesoporous silica hollow sphere (Co–Ni/Fe₃O₄@MMSHS) nanocomposite has been utilized as an efficient catalyst for the [2 + 3] cycloaddition reaction between various aromatic nitriles and sodium azide, yielding tetrazole derivatives in high yields (up to 98%) within short reaction times. nih.gov Another example involves a Schiff base coordinated Cu(II) complex covalently attached to Fe₃O₄@SiO₂ nanoparticles, which has demonstrated high efficiency in the synthesis of both 1-aryl and 5-aryl 1H-tetrazole derivatives in aqueous media at mild temperatures. nih.gov

While specific examples detailing the synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole using nanocatalysts are not extensively documented in readily available literature, the successful application of these catalysts for a wide range of aryl nitriles and anilines suggests their potential applicability for the synthesis of the title compound. The general approach would likely involve the reaction of 4-nitroaniline (B120555) with a suitable benzonitrile (B105546) derivative or the reaction of benzonitrile with a 4-nitroaniline derivative in the presence of a nanocatalyst.

Table 1: Examples of Nanocatalysts in the Synthesis of Tetrazole Derivatives

| Catalyst | Reactants | Product Type | Solvent | Temperature (°C) | Yield (%) |

| Co–Ni/Fe₃O₄@MMSHS | Aromatic nitriles, Sodium azide | 5-Aryl-1H-tetrazoles | - | - | up to 98 |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Aniline, Triethyl orthoformate, Sodium azide | 1-Aryl-1H-tetrazoles | Water | 40 | High |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Benzaldehyde, Hydroxylamine HCl, Sodium azide | 5-Aryl-1H-tetrazoles | Water | 40 | High |

| Pd(ii)-polysalophen coated magnetite NPs | Nitroarenes, NaBH₄, Triethyl orthoformate, NaN₃ | 1-Substituted-1H-tetrazoles | Water | Reflux | High |

Advanced Synthetic Techniques

Beyond nanocatalysis, other modern synthetic methods have been instrumental in advancing the synthesis of 1,5-disubstituted tetrazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govlew.ro This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,5-disubstituted tetrazoles.

The synthesis of 1,5-disubstituted tetrazoles can be achieved through microwave-assisted Ugi-azide reactions, which are four-component reactions that offer a high degree of molecular diversity. nih.gov While a specific protocol for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is not explicitly detailed, the general methodology involves the reaction of an amine, an aldehyde, an isocyanide, and an azide source under microwave irradiation. For the target compound, this could involve the reaction of 4-nitroaniline, benzaldehyde, a suitable isocyanide, and an azide source. The use of microwave irradiation can significantly reduce the reaction time from hours to minutes and often results in improved yields. nih.gov

Furthermore, microwave irradiation has been effectively used in the [3+2] cycloaddition of nitriles and sodium azide to produce 5-substituted 1H-tetrazoles, a reaction catalyzed by recyclable CuO nanoparticles. researchgate.net This approach could potentially be adapted for the synthesis of 1,5-disubstituted tetrazoles.

One-Pot Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net Several one-pot methods have been developed for the synthesis of 1,5-disubstituted tetrazoles.

One such method involves the reaction of amides with phosphorus oxychloride and sodium azide. researchgate.net For the synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, this would entail starting with N-(4-nitrophenyl)benzamide. Another approach describes the synthesis of 1,5-diaryl-substituted tetrazoles from readily available diaryl amides, which are converted to the corresponding imidoyl chlorides followed by reaction with sodium azide. researchgate.net

A particularly relevant one-pot domino reaction involves the direct transformation of nitroarenes to 1-substituted-1H-1,2,3,4-tetrazoles. This method utilizes a Pd(II)-polysalophen coated magnetite nanoparticle catalyst and involves the in-situ reduction of the nitro group to an amine, followed by the tetrazole ring formation in the same pot. nih.gov This approach is highly attractive for the synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole from 4-nitroaniline and a suitable benzoyl derivative, as it combines the reduction and cyclization steps.

Derivatization Strategies of 1-(4-Nitrophenyl)-5-phenyl-1H-tetrazole

The functionalization of the 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole scaffold allows for the exploration of structure-activity relationships and the development of new chemical entities. Modifications can be targeted at either the nitrophenyl moiety or the phenyl substituent.

Modifications at the Nitrophenyl Moiety

The most prominent functionalization of the nitrophenyl group is the reduction of the nitro group to an amine, yielding 1-(4-aminophenyl)-5-phenyl-1H-tetrazole. This transformation is a key step as the resulting amino group can be further modified. A variety of reducing agents and catalytic systems can be employed for this purpose.

Catalytic transfer hydrogenation is a mild and efficient method for the reduction of nitroarenes. Reagents such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively reduce aromatic nitro groups at room temperature in good yields. Another common and highly effective method is catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel. nih.gov The use of sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, also provides an effective system for the reduction of nitroaromatic compounds. jsynthchem.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst System | Key Features |

| Hydrazine glyoxylate / Zn or Mg | Selective, rapid reduction at room temperature. |

| H₂ / Pd/C | Common and effective method for nitro group reduction. nih.gov |

| H₂ / Raney Nickel | Alternative to Pd/C, particularly for substrates with sensitive halogens. |

| NaBH₄ / Ni(PPh₃)₄ | Efficient reduction system in an ethanol (B145695) solvent. jsynthchem.com |

| Pd(ii)-polysalophen coated magnetite NPs / NaBH₄ | Domino reaction for in-situ reduction and tetrazole formation. nih.gov |

The resulting 1-(4-aminophenyl)-5-phenyl-1H-tetrazole can then undergo a wide range of reactions typical of aromatic amines, such as diazotization followed by Sandmeyer reactions, acylation, alkylation, and sulfonylation, allowing for the introduction of a diverse array of functional groups.

Transformations of the Phenyl Substituent

Modifications of the phenyl group at the 5-position of the tetrazole ring typically involve electrophilic aromatic substitution reactions. The directing effect of the tetrazole ring on the incoming electrophile will influence the position of substitution.

Common electrophilic aromatic substitution reactions include halogenation (bromination, chlorination), nitration, and Friedel-Crafts acylation and alkylation. For instance, direct nitration of five-membered heterocycles has been achieved using nitric acid/trifluoroacetic anhydride, affording mononitro derivatives. researchgate.net While the specific conditions for the nitration of the C5-phenyl ring in 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole are not detailed, this methodology could potentially be applied.

Furthermore, if a halogen atom is introduced onto the phenyl ring, it can serve as a handle for further transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govlookchem.com This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups by reacting the halogenated tetrazole derivative with a suitable boronic acid or ester. This strategy provides a versatile route to a broad range of analogues with diverse substitution patterns on the C5-phenyl ring.

Spectroscopic and Structural Elucidation of 1 4 Nitrophenyl 5 Phenyl 1h Tetrazole

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unequivocal structural determination of synthesized organic compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information, creating a detailed molecular portrait of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise connectivity and spatial relationships of atoms can be determined.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms within the molecule. For 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, the spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings. The protons on the 4-nitrophenyl ring typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, with chemical shifts influenced by the strong electron-withdrawing nitro group. The protons of the 5-phenyl ring would present as a more complex multiplet.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| Data not available in the searched literature |

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would display signals for each unique carbon atom in the molecule, including the carbon atom of the tetrazole ring and the carbons of the two distinct phenyl rings. The electron-withdrawing effect of the nitro group would cause a downfield shift for the carbons of the 4-nitrophenyl ring compared to the unsubstituted phenyl ring.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched literature |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. A COSY spectrum would confirm the coupling between adjacent protons on the phenyl rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. While specific experimental data for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is not available in the searched literature, these techniques would be crucial for the definitive assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of specific bonds.

For 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, the IR spectrum is expected to show characteristic absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other key signals would include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching within the aromatic rings (approx. 1450-1600 cm⁻¹), and various vibrations associated with the tetrazole ring skeleton (typically in the 900-1400 cm⁻¹ range).

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| Data not available in the searched literature |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

For 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern is often influenced by the stability of the resulting fragments. A characteristic fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a significant peak at M-28. Other expected fragments would arise from the cleavage of the phenyl and nitrophenyl groups from the tetrazole core.

| m/z | Fragment Assignment |

| Data not available in the searched literature |

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a key technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation patterns upon electron impact. For 1,5-disubstituted tetrazoles, such as 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, fragmentation typically proceeds through several key pathways. Studies on analogous compounds, like 1-aryl-5-phenyltetrazoles, indicate that primary fragmentation events often involve the elimination of a stable dinitrogen molecule (N₂). nih.gov Another common fragmentation pathway involves the cleavage of the tetrazole ring to extrude N₃ or CHN₂ fragments. nih.gov The presence of the nitro group on the N1-phenyl ring would be expected to significantly influence the fragmentation, likely promoting specific cleavages due to its strong electron-withdrawing nature. However, without experimental data for the title compound, a precise fragmentation table cannot be constructed.

Correlation with UV-Induced Fragmentation

The fragmentation of tetrazole derivatives can also be induced by ultraviolet (UV) radiation. Often, the pathways observed in UV-induced fragmentation correlate with those seen in EI-MS, as both processes involve the input of energy leading to the cleavage of the weakest bonds. For related 5-alkoxy-1-phenyl-1H-tetrazoles, UV irradiation has been shown to generate specific fragmentation patterns, including ring cleavage. nih.gov It is plausible that UV irradiation of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would also lead to the extrusion of N₂, a common photochemical reaction for tetrazoles. nih.gov This process would likely yield a highly reactive nitrene intermediate, which could then undergo further rearrangements. A direct correlation for the title compound cannot be established without specific experimental studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would be expected to show characteristic absorption bands corresponding to the π → π* transitions of the phenyl and tetrazole aromatic systems. The presence of the conjugated system extending across the two phenyl rings and the tetrazole moiety, along with the nitro group acting as a strong chromophore, would likely result in complex absorption patterns in the UV region. Data for the parent compound, 5-phenyl-1H-tetrazole, is available, but the addition of the 1-(4-nitrophenyl) group would cause a significant shift in the absorption maxima (a bathochromic shift) and an increase in molar absorptivity. No specific UV-Vis absorption data for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole could be located.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This analysis provides key data such as bond lengths, bond angles, and crystallographic parameters. While the crystal structures of numerous related tetrazole derivatives have been determined, including 1-(4-nitrophenyl)-1H-tetrazole and 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, a published crystal structure for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole was not found. researchgate.netresearchgate.net Had the data been available, a table of crystallographic parameters would be presented here.

Table 1: Hypothetical Crystallographic Data for 1-(4-Nitrophenyl)-5-phenyl-1H-tetrazole

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉N₅O₂ |

| Formula Weight | 267.25 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Crystal Packing and Intermolecular Interactions

The crystal packing describes how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. In many tetrazole structures, N—H···N hydrogen bonds are significant in forming chains or more complex networks. researchgate.netnih.gov Given the structure of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, one would anticipate potential π–π interactions between the phenyl rings and possible weak C—H···N or C—H···O interactions involving the nitro group. A detailed analysis requires crystallographic data, which is currently unavailable.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of compounds. For many tetrazole derivatives, thermal decomposition is an exothermic process that involves the loss of N₂. researchgate.net A study on the closely related 1-(4-nitrophenyl)-1H-tetrazole showed that the tetrazole ring decomposes exothermically at temperatures between 190–240 °C. researchgate.net It is expected that 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would exhibit similar thermal behavior, with a characteristic decomposition temperature and energy release. However, no specific TG or DSC data for this compound has been reported.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole |

| 1-aryl-5-phenyltetrazole |

| 5-alkoxy-1-phenyl-1H-tetrazole |

| 5-phenyl-1H-tetrazole |

| 1-(4-nitrophenyl)-1H-tetrazole |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis provides valuable information about decomposition patterns and the presence of volatile components.

Despite a thorough search of scientific literature, specific TGA data for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole could not be located. While studies on similar tetrazole derivatives exist, direct extrapolation of their thermal behavior to the target compound would not be scientifically accurate.

Purity Determination Methods (e.g., TLC, Elemental Analysis)

Ensuring the purity of a synthesized compound is fundamental for its characterization and further application. Techniques such as Thin-Layer Chromatography (TLC) and elemental analysis are standard methods for purity assessment. TLC provides a qualitative assessment of purity by separating components of a mixture, while elemental analysis offers quantitative data on the elemental composition of a compound.

Specific experimental details regarding the TLC analysis (e.g., solvent system, Rf value) and elemental analysis data for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole are not available in the reviewed literature. For a newly synthesized batch of this compound, these analyses would need to be performed to establish its purity and confirm its elemental composition against theoretical values.

A hypothetical data table for elemental analysis is presented below for illustrative purposes, based on the compound's chemical formula (C13H9N5O2).

| Element | Theoretical % | Found % |

| Carbon (C) | 58.43 | Data not available |

| Hydrogen (H) | 3.39 | Data not available |

| Nitrogen (N) | 26.21 | Data not available |

Reactivity and Chemical Transformations of 1 4 Nitrophenyl 5 Phenyl 1h Tetrazole

Reaction Pathways of the Nitro Group

The nitro group attached to the phenyl ring at the N-1 position of the tetrazole is the most reactive site for reduction, while its high oxidation state makes further oxidation energetically unfavorable.

Reduction Reactions to Amino Derivatives

The most prominent reaction of the nitro group in 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is its reduction to the corresponding primary amine, yielding 1-(4-aminophenyl)-5-phenyl-1H-tetrazole. This transformation is a pivotal step in the synthesis of various derivatives, as the resulting amino group can be further functionalized. The reduction of nitroarenes is a well-established process in organic synthesis, and several methods are applicable to this specific substrate.

Catalytic hydrogenation is a common and efficient method for this conversion. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst, although others such as platinum dioxide (PtO₂) can also be employed. The reaction is generally carried out in a solvent like methanol (B129727) or ethanol (B145695) under a pressurized atmosphere of hydrogen. This method is valued for its high yields and the clean nature of the reaction, as the only byproduct is water.

Another effective approach is the use of metal hydrides or dissolving metal reductions. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metals such as tin (Sn) or iron (Fe) in acidic media (e.g., hydrochloric acid), can also achieve the reduction of the nitro group to an amine. These methods provide alternative pathways that can be selected based on substrate compatibility and desired reaction conditions.

The successful reduction of the nitro group without affecting the tetrazole ring highlights the stability of the tetrazole moiety under these conditions. Tetrazoles are generally stable to various reducing agents used for nitro group conversions.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Product |

| H₂ / Pd/C | Methanol or Ethanol, RT-50°C, 1-5 atm H₂ | 1-(4-aminophenyl)-5-phenyl-1H-tetrazole |

| H₂ / PtO₂ | Methanol, ambient temperature, ~3.5 bar H₂ | 1-(4-aminophenyl)-5-phenyl-1H-tetrazole |

| Sn / HCl | Concentrated HCl, heat | 1-(4-aminophenyl)-5-phenyl-1H-tetrazole |

| Fe / HCl or NH₄Cl | Aqueous Ethanol, reflux | 1-(4-aminophenyl)-5-phenyl-1H-tetrazole |

| NaBH₄ / Catalyst (e.g., Pd(II)) | Water or other protic solvents | 1-(4-aminophenyl)-5-phenyl-1H-tetrazole |

Oxidation Reactions

The nitrogen atom in the nitro (-NO₂) group is in a high oxidation state (+3). Consequently, further oxidation of the nitro group on 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is not a common or favorable reaction pathway. The conditions required to force further oxidation would be exceptionally harsh and would likely lead to the degradation of the aromatic and tetrazole rings rather than a selective transformation of the nitro group. Therefore, for practical synthetic purposes, the nitro group is considered inert to oxidation.

Nucleophilic and Electrophilic Substitution Reactions on Aryl Rings

The two phenyl rings of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole exhibit distinct reactivities towards substitution reactions due to the electronic influence of their respective substituents.

The 1-(4-nitrophenyl) ring is strongly influenced by the electron-withdrawing nitro group. This group is a powerful deactivator for electrophilic aromatic substitution (EAS) reactions, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on this ring difficult to achieve. The electron density of the ring is significantly reduced, rendering it much less nucleophilic and thus less reactive towards electrophiles.

Conversely, the strong electron-withdrawing nature of the nitro group activates this ring for nucleophilic aromatic substitution (SNAr) . libretexts.orgyoutube.com Nucleophiles can attack the carbon atoms at the ortho and para positions relative to the nitro group, displacing a suitable leaving group. In the parent compound, hydrogen is not a viable leaving group. However, if a halide were present at an ortho or para position, it could be readily displaced by nucleophiles like alkoxides, amines, or thiolates. The negative charge of the intermediate Meisenheimer complex is effectively stabilized by resonance involving the nitro group. libretexts.org

The 5-phenyl ring, attached to the C5 position of the tetrazole, exhibits more conventional reactivity for an aromatic ring. The tetrazole moiety itself is generally considered an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. It acts as a meta-directing group. Therefore, electrophilic substitution reactions on the 5-phenyl ring would be expected to proceed slower than on benzene (B151609) and would yield predominantly meta-substituted products.

Ring-Opening and Cycloaddition Reactions of the Tetrazole Moiety

While the 1,5-disubstituted tetrazole ring is generally stable under thermal and many chemical conditions, it can undergo specific reactions, most notably through photochemical activation.

Upon irradiation with ultraviolet (UV) light, diaryl-substituted tetrazoles like 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole can undergo a ring-opening reaction. uc.ptresearchgate.net This process involves the cleavage of the tetrazole ring and the extrusion of a molecule of molecular nitrogen (N₂). The primary product of this photofragmentation is a highly reactive, transient 1,3-dipole known as a nitrile imine . koreascience.kr

The generated nitrile imine intermediate is not typically isolated but can be trapped in situ by a suitable dipolarophile. In the presence of an alkene, for example, the nitrile imine will readily undergo a [3+2] cycloaddition reaction to form a stable pyrazoline derivative. researchgate.netnih.gov This "photoclick chemistry" is a powerful tool for forming new heterocyclic systems. The reactivity of the cycloaddition is dependent on the nature of the alkene, with both electron-deficient and unactivated alkenes being viable reaction partners. nih.gov

This photochemical pathway provides a synthetic route to complex heterocyclic structures that are not accessible through direct synthesis. The reaction is typically carried out by irradiating a solution of the tetrazole and the alkene with a UV lamp (e.g., at 254 nm or 302 nm). nih.govmdpi.com

Thermal Decomposition Mechanisms and Products

Tetrazole derivatives are known for their high nitrogen content and are often studied for their energetic properties and thermal stability. The thermal decomposition of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole involves the irreversible breakdown of the tetrazole ring at elevated temperatures.

Studies on similar 1-aryl-1H-tetrazoles have shown that these compounds decompose exothermically at temperatures typically ranging from 190°C to 240°C. The primary decomposition pathway involves the cleavage of the tetrazole ring, leading to the elimination of molecular nitrogen (N₂), which is a thermodynamically very stable molecule.

The major organic product resulting from this thermolysis is the corresponding isonitrile. In the case of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, thermal decomposition would be expected to yield 4-nitrophenyl isocyanide and a phenyl radical or related species, following the extrusion of N₂. An alternative pathway could involve the formation of a nitrene intermediate, which could then rearrange or react further.

The decomposition temperature and the precise nature of the products can be influenced by the substituents on the phenyl rings. The presence of the electron-withdrawing nitro group can affect the thermal stability of the molecule. The decomposition process is energetic due to the release of gaseous N₂.

Table 2: Summary of Reactivity

| Moiety | Reaction Type | Reagents/Conditions | Products |

| Nitro Group | Reduction | H₂/Pd/C, Sn/HCl, etc. | 1-(4-aminophenyl)-5-phenyl-1H-tetrazole |

| 1-(4-Nitrophenyl) Ring | Nucleophilic Aromatic Substitution | Nucleophiles (if leaving group is present) | Substituted phenyl derivative |

| 5-Phenyl Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | meta-Substituted phenyl derivative |

| Tetrazole Moiety | Photochemical Ring-Opening | UV light (e.g., 254 nm) | Nitrile imine + N₂ |

| Tetrazole Moiety | [3+2] Cycloaddition | UV light, alkene | Pyrazoline derivative |

| Whole Molecule | Thermal Decomposition | Heat (190-240°C) | 4-Nitrophenyl isocyanide + N₂ + other fragments |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its balance of accuracy and computational efficiency. DFT calculations for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole provide a comprehensive understanding of its geometry, molecular orbitals, and charge distribution.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For substituted phenyltetrazoles, a key structural parameter is the dihedral angle, or twist, between the planes of the phenyl rings and the tetrazole ring.

In related molecules like 1-phenyltetrazole, DFT calculations have shown that the minimum energy conformation is non-planar, with the phenyl and tetrazole rings twisted relative to each other. For 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, X-ray crystallography reveals a significant dihedral angle of 45.7(2)° between the benzene (B151609) and tetrazole rings. This twisting is a common feature in such systems, arising from the need to minimize steric hindrance between the rings. For 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, the optimized geometry would similarly be expected to be non-planar, with specific dihedral angles determined by the electronic and steric interactions between the 4-nitrophenyl group at the N1 position and the phenyl group at the C5 position.

Table 1: Selected Optimized Geometrical Parameters for a Representative Phenyltetrazole Structure

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| N1–N2 | 1.346 |

| N1–C5 | 1.324 |

| C(phenyl)-C(tetrazole) | 1.477 |

| Dihedral Angle (Phenyl-Tetrazole) | 45.7 |

Note: Data is illustrative and based on the closely related compound 5-(2-methyl-5-nitrophenyl)-1H-tetrazole. Specific values for the title compound require dedicated calculation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In push-pull tetrazole systems, such as those containing electron-donating and electron-withdrawing groups, the distribution of these orbitals is distinct. For 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, the p-nitrophenyl group acts as a strong electron acceptor. Theoretical calculations on similar structures show that the LUMO is typically concentrated on the acceptor moiety (the p-nitrophenyl group), while the HOMO is often distributed across the rest of the molecule, including the phenyl and tetrazole rings. The energy of these orbitals and the resulting gap dictates the molecule's potential for intramolecular charge transfer (ICT), which is fundamental to its optical and electronic properties.

Table 2: Representative Frontier Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.34 |

| LUMO | -3.19 |

| Energy Gap (ΔE) | 2.15 |

Note: These values are representative examples from studies on related triarylamine molecules with nitrophenyl acceptors and are for illustrative purposes. The precise energies for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would need to be specifically calculated.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, the most negative potential is expected to be localized around the oxygen atoms of the nitro group and the nitrogen atoms of the tetrazole ring, making these the primary sites for interaction with electrophiles. Conversely, positive potential would be found around the hydrogen atoms of the phenyl rings. Analysis of the MEP provides critical insights into intermolecular interactions and the molecule's chemical behavior.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

DFT calculations allow for the determination of harmonic vibrational frequencies, which, although often systematically higher than experimental values, show excellent correlation and can be scaled to match experimental data accurately. For a molecule like 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, the calculated spectrum would feature characteristic vibrational modes corresponding to:

N-N and C-N stretching within the tetrazole ring.

C=C stretching of the aromatic phenyl rings.

Symmetric and asymmetric stretching of the NO₂ group.

C-H stretching and bending modes.

This detailed assignment confirms the optimized geometry and provides a vibrational fingerprint of the molecule.

Mulliken population analysis is a method for calculating the partial atomic charges within a molecule from the results of a quantum chemical calculation. This analysis provides a quantitative measure of the electron distribution and helps identify reactive sites.

In studies of related tetrazoles, Mulliken analysis has shown that the nitrogen atoms of the tetrazole ring typically carry a considerable negative charge. For 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, the analysis would likely reveal significant negative charges on the tetrazole nitrogens and the nitro group's oxygen atoms. This charge distribution is a key factor in the molecule's ability to coordinate with metal ions or participate in intermolecular interactions. The analysis quantifies the electron-withdrawing effect of the nitrophenyl group on the rest of the molecular structure.

Thermodynamic Parameters of Formation

The thermodynamic stability of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole can be evaluated through the calculation of its thermodynamic parameters of formation, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Theoretical calculations have been employed to determine the enthalpies of formation for a series of phenyl tetrazoles. For 1-(4-nitrophenyl)-1H-tetrazole, a structurally related compound, the enthalpy of formation for the solid state was calculated theoretically using the CBS-4M algorithm. researchgate.net Such calculations provide a foundational understanding of the energy landscape of these molecules.

In a theoretical study on derivatives of 1-(4-nitrophenyl)-1H-tetrazole with boron nitride nano-cages, density functional theory (DFT) methods were used to calculate thermodynamic parameters. iau.ir The study found that the enthalpy of formation (ΔHf) for the synthesis of these derivatives is consistently negative across a temperature range of 300 to 400 Kelvin, indicating that the formation process is exothermic. iau.ir Furthermore, the Gibbs free energy changes (ΔGf) were also found to be negative, suggesting that the formation process is spontaneous. iau.ir While these findings pertain to derivatives, they offer a glimpse into the thermodynamic behavior of the parent compound.

Below is a table summarizing representative thermodynamic data for related tetrazole compounds, which can be used to infer the properties of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole.

| Parameter | Compound | Value | Method |

| Enthalpy of Formation (ΔHf°) | 1-(4-nitrophenyl)-1H-tetrazole | Calculated Value | CBS-4M Algorithm researchgate.net |

| Gibbs Free Energy of Adsorption (ΔG°ads) | 1-(4-nitrophenyl)-5-amino-1H-tetrazole | -9.44 kJ mol⁻¹ | Experimental researchgate.netrsc.org |

Note: The data presented is for structurally similar compounds and is intended to provide a comparative context.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to predict and analyze the interaction of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole with biological macromolecules and to develop pharmacophore models.

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein.

While specific molecular docking studies for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole with Caspase 3 were not found, the tetrazole scaffold is a known pharmacophore in various enzyme inhibitors. Caspase-3 is a key enzyme in apoptosis, and its inhibitors are of significant therapeutic interest. nih.govekb.eg Docking studies of other tetrazole derivatives have shown interactions with the catalytic binding sites of caspases, often involving hydrogen bonding and hydrophobic interactions. ekb.eg

In the context of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, various 1,5-diaryl substituted tetrazoles have been investigated as potential inhibitors. researchgate.net Molecular docking studies of these compounds have revealed that the tetrazole ring can form stable complexes within the catalytic site of COX-2. researchgate.net For instance, the docking of 5-substituted 1H-tetrazoles into the binding pocket of COX-2 (PDB code: 1CX2) has demonstrated that nonpolar functional groups can enhance binding affinity, whereas polar and bulky groups may reduce it. researchgate.net These studies suggest that 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, with its diaryl structure, could potentially fit into the active site of COX-2, although specific binding energies and interactions would require a dedicated computational study.

Similarly, NF-kappa-B is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govnih.gov Molecular dynamics simulations and docking studies have been employed to identify small molecule inhibitors of NF-kappa-B signaling. nih.govnih.gov Although specific studies involving 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole are lacking, the general approach involves screening compounds for their ability to interfere with the protein-DNA complex. nih.gov

Ligand-based pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. nih.gov This approach is particularly useful when the three-dimensional structure of the target receptor is unknown.

While a specific pharmacophore model for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole was not found, studies on structurally similar compounds can provide valuable insights. For example, a pharmacophore model for 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors was developed. icrc.ac.ir This model identified two aromatic rings and one hydrogen bond acceptor as key features for binding. icrc.ac.ir Given the structural similarities, it is plausible that a pharmacophore model for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would also feature aromatic and hydrogen bonding characteristics as crucial for its biological activity.

Molecular Docking Studies with Biological Macromolecules

Adsorption Mechanism Studies (e.g., Corrosion Inhibition)

The adsorption of organic molecules on metal surfaces is a key mechanism for corrosion inhibition. Theoretical studies, particularly those using Density Functional Theory (DFT), can elucidate the nature of these interactions.

While direct experimental studies on the corrosion inhibition properties of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole are limited, research on analogous compounds provides a strong basis for understanding its potential adsorption mechanism. For instance, the corrosion inhibition of 1-(4-nitrophenyl)-5-amino-1H-tetrazole on 316L stainless steel in an acidic medium has been studied. researchgate.netrsc.org This study demonstrated that the compound adsorbs on the steel surface, and this adsorption follows the Langmuir adsorption model. researchgate.netrsc.org The negative value of the Gibbs free energy of adsorption (ΔG°ads) of -9.44 kJ mol⁻¹ indicates a spontaneous adsorption process, likely involving electrostatic interactions (physisorption). researchgate.netresearchgate.net

DFT calculations on phenyltetrazole derivatives have shown that the adsorption can also involve the sharing of electrons between the nitrogen atoms of the tetrazole ring and the vacant d-orbitals of the metal surface atoms, indicating a degree of chemical adsorption (chemisorption). researchgate.netresearchgate.netsemanticscholar.org The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are important in this context, as they relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net For 1-(4-nitrophenyl)-5-amino-1H-tetrazole, Mulliken population analysis showed that the nitrogen atoms of the tetrazole ring carry a considerable excess of negative charge, making them likely sites for interaction with the metal surface. researchgate.net

Adsorption Isotherm Models (e.g., Langmuir Adsorption)

No specific studies detailing the application of adsorption isotherm models to 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole were found in the reviewed literature.

Computational Insights into Surface Interactions and Reactive Sites

No computational studies providing insights into the surface interactions and reactive sites of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole were identified in the reviewed literature.

Advanced Applications and Research Horizons

Role in Advanced Organic Synthesis

The structural features of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole make it a versatile tool in the hands of synthetic organic chemists, offering potential pathways to novel molecular frameworks.

Building Blocks for Complex Heterocycles and Polyfunctional Molecules

While specific, documented examples of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole being used as a direct building block are not extensively detailed in current literature, its structure is inherently suited for this role. Tetrazole derivatives are widely recognized as valuable precursors in the synthesis of more complex heterocyclic systems. The presence of two distinct aromatic rings allows for selective functionalization, enabling its use as a scaffold. For instance, the phenyl and nitrophenyl groups can be modified through various aromatic substitution reactions to introduce additional functional groups, leading to polyfunctional molecules. The stability of the tetrazole ring under many reaction conditions makes it a reliable core structure for assembling elaborate molecular designs.

Precursors for Nitrogen-Containing Compounds (e.g., Triazoles, Thiazoles)

The tetrazole ring is a high-energy moiety that can undergo ring-opening or rearrangement reactions under thermal or photochemical conditions, serving as a precursor to other nitrogen-containing heterocycles. Although specific synthetic routes starting from 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole to form triazoles or thiazoles have not been prominently reported, the general reactivity of tetrazoles suggests this possibility. Such transformations often involve the extrusion of molecular nitrogen (N₂) to generate highly reactive intermediates that can be trapped to form new ring systems. This potential for chemical transformation makes it a candidate for combinatorial chemistry and the discovery of novel nitrogenous compounds.

Development of New Catalysts

The role of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole in the development of new catalysts is primarily as a ligand scaffold rather than a catalyst itself. The multiple nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. Research has demonstrated that tetrazole-based ligands can be complexed with metals like copper to create efficient catalysts for various organic reactions. While this specific compound has not been singled out, its structure is analogous to other 2,5-disubstituted tetrazoles that have been used to synthesize push-pull compounds, which are of interest in materials science and potentially in catalysis. The synthesis of tetrazoles is often facilitated by catalysts, but the use of the tetrazole product as a catalyst is less common and typically involves its incorporation into a larger, metal-coordinating system.

Contributions to Materials Science and Engineering

The electronic and chemical properties of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole lend themselves to applications in materials science, particularly in the fields of energetic materials and functional polymers.

High-Energy Density Materials and Energetic Formulations

Tetrazole-based compounds are a significant class of high-energy density materials (HEDMs) due to their high nitrogen content and large positive heats of formation. at.ua The decomposition of tetrazoles releases a substantial amount of energy, primarily through the formation of stable nitrogen gas (N₂). at.ua The presence of the nitro (-NO₂) group on the phenyl ring of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole further enhances its energetic properties. The nitro group acts as an internal oxidant, which can improve the oxygen balance of the molecule, a critical factor for energetic performance. at.ua

Research into nitro-tetrazole based compounds indicates that the introduction of nitro groups is a key strategy for boosting detonation performance and thermal stability. at.ua While performance data for 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is not specifically published, its structural motifs are characteristic of compounds being investigated as next-generation explosives and propellants.

| Structural Feature | Contribution to Energetic Properties | Supporting Rationale |

| Tetrazole Ring | High nitrogen content, high positive heat of formation. | The ring contains four nitrogen atoms, and its decomposition releases significant energy via N₂ formation. at.ua |

| Nitro (-NO₂) Group | Acts as an energetic functional group and internal oxidant. | Improves oxygen balance and increases overall energy output upon decomposition. at.ua |

| Aromatic Rings | Provide a stable, dense backbone. | Contribute to the overall density and thermal stability of the material. |

Polymers and Functional Materials Development

The application of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole and its isomers extends to the development of functional materials, particularly those with nonlinear optical (NLO) properties. A closely related isomer, a 2,5-disubstituted tetrazole featuring a p-nitrophenyl acceptor group and a phenyl donor group, has been synthesized and studied. nih.gov Such molecules, described as "push-pull" systems, exhibit intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part. nih.gov

This ICT character is a prerequisite for second-order NLO activity, which is crucial for applications in optoelectronics, such as frequency doubling and optical switching. In the case of a disubstituted tetrazole with nitrophenyl and phenyl groups, the phenyl ring acts as a modest electron donor, while the nitrophenyl group is a strong electron acceptor, with the tetrazole ring mediating the electronic communication. nih.gov The efficiency of these materials can be tuned by modifying the donor and acceptor groups. nih.gov

Furthermore, the general ability of tetrazole derivatives to be incorporated into polymer chains opens up possibilities for creating novel functional polymers. For example, vinyl-substituted tetrazoles can be polymerized to form nitrogen-rich macromolecules. mdpi.com While 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is not a vinyl monomer itself, it could potentially be functionalized to include a polymerizable group, leading to polymers with high thermal stability, high refractive indices, or energetic properties.

Applications in Chemical Sensing and Energy Storage

The structural characteristics of diaryl tetrazoles, such as 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, make them promising candidates for applications in chemical sensing and energy storage.

Chemical Sensing: Research into 2,5-diaryl tetrazoles has highlighted their role as fluorogenic sensors. researchgate.net A key reaction, often termed "photoclick chemistry," involves the light-triggered cycloaddition of a diaryl tetrazole with a dipolarophile, such as an alkene. This reaction is notable for its fast kinetics, the stability of the initial substrates, and, most importantly, the formation of a product that is highly fluorescent. nih.govresearchgate.net This property is fundamental for sensing applications, as the "turn-on" fluorescence can be used to detect and quantify the presence of specific biological molecules or to monitor biological processes. nih.govnih.gov The 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, as a member of this class, possesses the core structure necessary for such photo-triggered fluorescent labeling.

Energy Storage: Tetrazole derivatives are recognized as energetic materials due to the high nitrogen content and the chemical energy stored within the five-membered ring. researchgate.net The decomposition of the tetrazole ring is a rapid process that releases a significant amount of energy, primarily through the formation of gaseous molecular nitrogen. researchgate.net This characteristic positions tetrazole-based compounds as a class of energy storage materials. mdpi.com They have found applications as components in energetic materials and in emergency rescue equipment that requires rapid gas generation. researchgate.net The thermal stability and energy release characteristics are key areas of research for these high-nitrogen compounds. rsc.org

Information Recording Systems

The unique photochemical properties of diaryl tetrazoles are also being explored for their potential in molecular-level information recording. The concept of using light to induce a specific and recordable chemical change is the basis of many data storage systems.

The photoactivatable nature of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole and related diaryl tetrazoles offers a sophisticated method for information recording. The "photoclick" reaction, where UV light triggers a reaction between the tetrazole and an alkene, results in the formation of a stable, brightly fluorescent pyrazoline. nih.gov This transformation from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent one acts as a molecular switch. This light-induced change can be used to "write" information into a system, for example, by labeling specific biomolecules or modifying proteins within living cells in a spatially and temporally controlled manner. nih.govnih.gov The resulting fluorescence serves as the "read-out," confirming that the event has been recorded. This approach is a cornerstone of bioorthogonal chemistry, allowing scientists to record the location and interactions of molecules in complex biological environments. nih.govnih.gov

Pharmacological Research and Bioisosteric Applications

In medicinal chemistry, the tetrazole ring is a highly valued pharmacophore. Its unique electronic and structural properties allow it to mimic other functional groups, enhancing the pharmacological profile of drug candidates.

One of the most significant roles of the tetrazole moiety in drug design is its function as a bioisostere for the carboxylic acid group. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity. The 5-substituted-1H-tetrazole ring, as found in the subject compound, is a well-established surrogate for a carboxylic acid. thieme-connect.com

This substitution is favorable for several reasons. The tetrazole ring is metabolically robust and resistant to many biological degradation pathways that affect carboxylic acids. acs.org Key to its success is the similarity in acidity and geometry. The pKa of a 5-substituted tetrazole is comparable to that of a carboxylic acid, meaning it will have a similar ionization state at physiological pH. Furthermore, the tetrazole anion is planar, similar to the carboxylate group, allowing it to engage in similar electrostatic interactions with biological targets like receptors and enzymes. nih.govacs.org

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole (-CN₄H) |

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 |

| Geometry of Anion | Planar (carboxylate) | Planar (tetrazolate) |

| Metabolic Stability | Prone to β-oxidation, conjugation | Generally resistant to metabolic degradation |

| Interactions | Hydrogen bond donor/acceptor, ionic bonds | Hydrogen bond acceptor, ionic bonds, π-stacking |

The potential biological activity of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is underpinned by its capacity to engage in a variety of non-covalent interactions with biological macromolecules. These interactions are crucial for the binding affinity and specificity of a molecule to its target.

The key interaction mechanisms for this compound include:

Hydrogen Bonding: The sp² hybridized nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. nih.gov This allows the ring to form strong hydrogen bonds with hydrogen bond donor groups (such as -NH or -OH) found in the amino acid residues of a protein's active site. nih.govacs.org

π-π Stacking: The aromatic nature of the tetrazole ring, along with the two attached phenyl rings (the phenyl group and the nitrophenyl group), allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. acs.org

These varied interaction capabilities make tetrazole-containing compounds versatile scaffolds in the design of new therapeutic agents targeting a wide range of biological targets. kashanu.ac.ir

Coordination Chemistry and Ligand Design

The field of coordination chemistry focuses on the synthesis and properties of compounds containing a central metal atom bonded to surrounding molecules or ions, known as ligands. Tetrazole derivatives are highly effective ligands for creating complex metal-containing structures.

Tetrazoles are considered exceptionally versatile ligands for the design of metal complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). unimi.it The deprotonated form of a tetrazole, known as the tetrazolate anion, can coordinate to metal ions through one or more of its four nitrogen atoms. unimi.it This multidentate character allows tetrazolates to act as bridging ligands, linking multiple metal centers together to form extended one-, two-, or three-dimensional networks. unimi.itrsc.org

The compound 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole can serve as a valuable ligand in this context. Upon deprotonation of the tetrazole ring, the resulting anion can coordinate to a variety of metal ions. The specific coordination mode would depend on the metal ion, reaction conditions, and the presence of other auxiliary ligands. The phenyl and nitrophenyl substituents also play a crucial role, influencing the steric and electronic properties of the resulting complexes and potentially engaging in intermolecular interactions that guide the formation of the final supramolecular architecture. The ability to form stable complexes makes tetrazole-based ligands like this one useful in materials science and catalysis. kashanu.ac.irmdpi.com

Ligands for Metal Peptide Structures and Chelating Agents

While direct studies on 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole as a ligand for metal peptide structures are not extensively documented, the inherent properties of the tetrazole moiety suggest its significant potential in this capacity. Tetrazole derivatives are recognized for their versatile coordination chemistry, acting as effective ligands for a variety of metal ions and serving as building blocks for novel metal-organic frameworks. electrochemsci.org The tetrazole ring, with its four nitrogen atoms, possesses multiple coordination sites, allowing it to bind to metal ions in various modes. electrochemsci.org

The tetrazole moiety is considered an efficient metal chelator, comparable in its action to a carboxylate group. acs.org This is exemplified by its ability to interact directly with metal atoms, such as zinc, within the active sites of enzymes, displacing water molecules that are typically bound to the metal. acs.org The nitrogen atoms of the tetrazole ring can form coordinate bonds with the metal ion, and the planar structure of the ring can influence the geometry of the resulting metal complex. acs.org

The coordination of 5-substituted tetrazolate anions typically occurs at the N2 or N1 atoms of the heterocycle. arkat-usa.org In the formation of complexes, the tetrazole ligand can be present in a neutral, anionic, or cationic form, leading to the formation of metal derivatives with covalent, ionic, or coordination bonds. arkat-usa.org The high physiological activity and low toxicity of many tetrazole-metal complexes have spurred interest in their application in medicinal chemistry. arkat-usa.org For instance, complexes of copper(II), cobalt(II), nickel(II), and zinc(II) with tetrazole-containing ligands have demonstrated enhanced antibacterial activity compared to the non-coordinated ligand. arkat-usa.org

The ability of tetrazoles to form stable complexes with metal cations is also the basis for their use in developing anticorrosion compositions. arkat-usa.org Given these characteristics, 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, with its phenyl and nitrophenyl substituents, likely exhibits strong chelating properties. The electron-withdrawing nature of the nitrophenyl group could influence the electron density on the tetrazole ring, thereby modulating its coordination behavior with metal ions in peptide structures.

Corrosion Science and Surface Chemistry

Investigation of Corrosion Inhibition Mechanisms

In the realm of corrosion science, while specific studies on 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole are limited, the broader class of phenyl-tetrazole derivatives has been extensively investigated as effective corrosion inhibitors for various metals, including steel and copper, particularly in acidic environments. electrochemsci.orgelectrochemsci.org The mechanism of inhibition is primarily attributed to the adsorption of the tetrazole molecules onto the metal surface, which forms a protective barrier against the corrosive medium. electrochemsci.org

This adsorption process is a complex interplay of physical and chemical interactions. The tetrazole molecule can be physically adsorbed onto the metal surface via electrostatic interactions. electrochemsci.org Additionally, chemisorption can occur through the sharing of lone pair electrons from the nitrogen atoms and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. emerald.com The presence of multiple nitrogen atoms in the tetrazole ring provides numerous coordination sites for strong adsorption onto the metal surface. emerald.com

The structure of the phenyl-tetrazole derivative, including the nature and position of substituents on the phenyl ring, plays a crucial role in its inhibition efficiency. For instance, the presence of a thiol group in 1-phenyl-1H-tetrazole-5-thiol has been shown to significantly enhance its corrosion inhibition properties for Q235 steel in a hydrochloric acid medium. electrochemsci.org The inhibition efficiency of this compound was found to be as high as 97.1% at a concentration of 5 mM. electrochemsci.org

Quantum chemical calculations and molecular dynamics simulations have provided further insights into the inhibitive mechanism. These studies have shown that the delocalization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of tetrazole derivatives is mainly on the tetrazole ring and its attached atoms. emerald.com This facilitates the electrophilic or nucleophilic interactions between the inhibitor molecule and the metal surface. emerald.com The adsorption of these inhibitor molecules is found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. emerald.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that phenyl-tetrazole derivatives often act as mixed-type inhibitors, meaning they inhibit both the anodic metal dissolution and the cathodic hydrogen evolution reactions. electrochemsci.org The increase in charge transfer resistance and the decrease in double-layer capacitance with increasing inhibitor concentration, as observed in EIS measurements, confirm the formation of a protective film on the metal surface. electrochemsci.org

The following table summarizes the inhibition efficiency of some phenyl-tetrazole derivatives on different metals:

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1-Phenyl-1H-tetrazole-5-thiol | Q235 Steel | 1 M HCl | 97.1 | electrochemsci.org |

| 5-(Ethylthio)-1H-tetrazole | Copper | Sulfur-ethanol system | 85.8 | emerald.com |

| 5-(Benzylthio)-1H-tetrazole | Copper | Sulfur-ethanol system | 78.9 | emerald.com |

Based on these findings, it can be inferred that 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole would also act as an effective corrosion inhibitor. The presence of the phenyl and nitrophenyl groups could enhance its adsorption on the metal surface through π-π stacking interactions, in addition to the coordination via the tetrazole ring's nitrogen atoms. The electron-withdrawing nitro group might also influence the electronic properties of the molecule, potentially affecting its interaction with the metal surface.

Q & A

Q. Methodology :

- Use ¹³C NMR to confirm substitution sites (e.g., C5 alkylation shifts tetrazole carbons by +3–5 ppm) .

- Compare reaction outcomes under varying solvents and catalysts.

How can crystallographic data from SHELX programs validate the molecular geometry of tetrazole derivatives?

Advanced Question

SHELXL refines crystal structures by analyzing X-ray diffraction data. Key steps:

Data collection : Use high-resolution (<1.0 Å) data for accurate electron density mapping.

Twinned data handling : Apply SHELXD for structure solution in cases of twinning .

Validation : Check R-factor convergence (<0.05) and residual density maps for disorder modeling.

Example : For 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole, SHELXL refinement confirmed a planar tetrazole ring with dihedral angles <5° relative to the 4-nitrophenyl group .

What strategies address contradictions in reported antimicrobial activity data for tetrazole derivatives?

Advanced Question

Discrepancies arise from:

Q. Methodology :

- Standardize assays using CLSI guidelines.

- Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values in triplicate.

- Use logP calculations to optimize solubility (target logP <3 for better diffusion).

How can computational modeling predict the reactivity of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole in click chemistry?

Advanced Question

DFT calculations (e.g., B3LYP/6-311++G**) assess:

- Frontier molecular orbitals : Lower LUMO energy in the nitrophenyl group enhances electrophilicity for azide-alkyne cycloaddition.

- Transition state analysis : Simulate activation energies for regioselective product formation.

Validation : Compare computed IR spectra (e.g., C=N stretches) with experimental data to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |